(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride chemical properties
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-1-Boc-3-Dimethylaminomethylpyrrolidine Hydrochloride: Synthesis, Characterization, and Application
Abstract
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its unique structural features—a Boc-protected nitrogen, a chiral center, and a dimethylaminomethyl side chain—make it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, detailed methods for its analytical characterization, and a discussion of its applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal motif for designing ligands that target enzymes and receptors with high affinity and selectivity. The introduction of specific stereochemistry and functional groups onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties.
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride emerges from this class as a particularly useful chiral intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The (S)-stereochemistry provides a fixed three-dimensional orientation, which is critical for enantioselective interactions with biological targets. The dimethylaminomethyl group at the C3 position introduces a basic nitrogen atom, which can serve as a key pharmacophoric element or a synthetic handle for further elaboration. This guide aims to provide a detailed technical framework for the effective utilization of this compound.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Reference |
| Chemical Name | tert-Butyl (S)-3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride | [2] |
| Synonyms | (S)-1-Boc-3-Dimethylaminomethylpyrrolidine HCl | [2] |
| CAS Number | 1246643-15-1 | [2] |
| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [2] |
| Molecular Weight | 264.79 g/mol | [2] |
| Appearance | Typically a solid (based on related compounds) | N/A |
| Storage Conditions | Sealed in a dry place, at room temperature. | [2] |
Synthesis and Purification
While numerous proprietary methods exist for the synthesis of chiral pyrrolidines, a common and illustrative academic approach involves the reductive amination of a suitable aldehyde precursor. This method provides a reliable pathway to introduce the dimethylaminomethyl side chain.
General Synthetic Workflow
The diagram below outlines a representative two-step process starting from the commercially available (S)-1-Boc-3-formylpyrrolidine.
Caption: A representative synthetic pathway to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis starting from (S)-1-Boc-3-formylpyrrolidine, a readily available intermediate.[3]
Objective: To synthesize (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride.
Materials:
-
(S)-1-Boc-3-formylpyrrolidine
-
Dimethylamine (40% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (2M solution in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of (S)-1-Boc-3-formylpyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add dimethylamine solution (1.5 eq). Stir the mixture at room temperature for 1 hour. The formation of the intermediate iminium ion is the rationale for this initial step.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes. STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation of Free Base: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (S)-1-Boc-3-Dimethylaminomethylpyrrolidine free base, which can be used directly or purified by column chromatography.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Final Product Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following protocols are based on standard methodologies for similar N-Boc protected pyrrolidine derivatives.[4][5]
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure by identifying the connectivity of protons and carbons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[4] The choice of solvent is critical; D₂O is suitable for the hydrochloride salt, while CDCl₃ could be used for the free base.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.[4][5]
-
Data Analysis: Chemical shifts are reported in parts per million (ppm).
Expected Spectral Data (Illustrative):
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.2 | m | 4H | CH₂ (Pyrrolidine ring) | |
| ~3.0 - 2.8 | m | 3H | CH₂N and CH (at C3) | |
| ~2.7 | s | 6H | N(CH₃)₂ | |
| ~2.2 - 1.9 | m | 2H | CH₂ (Pyrrolidine ring) | |
| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (Boc carbamate) | |
| ~80 | C(CH₃)₃ (Boc group) | |
| ~60 | CH₂N (Side chain) | |
| ~45-55 | Pyrrolidine Ring Carbons (CH₂, CH) | |
| ~45 | N(CH₃)₂ | |
| ~28.5 | C(CH₃)₃ (Boc group) |
Note: Predicted shifts are based on analogous structures and may vary.[4][5]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique suitable for polar, non-volatile molecules.
-
Data Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺.
Expected Data:
| Parameter | Expected Value (for Free Base C₁₂H₂₄N₂O₂) |
| Molecular Ion | [M+H]⁺ |
| Expected m/z | ~229.19 |
| Major Fragments | Loss of Boc group (-100) or isobutylene (-56) |
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically from 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected Data:
| Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| ~2970, ~2870 | C-H stretch (alkane) |
| ~1685 | C=O stretch (Boc carbamate) |
| ~1365 | C-H bend (tert-butyl) |
| ~1160 | C-N stretch |
Applications in Research and Drug Discovery
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a valuable chiral building block used to introduce a specific stereocenter and a basic side chain into target molecules.[6]
-
Kinase Inhibitors: The pyrrolidine scaffold is a key component in many kinase inhibitors. For instance, the related compound (S)-3-Acetyl-1-Boc-pyrrolidine is a crucial intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for inflammatory diseases.[1][7] The dimethylaminomethyl group can be used similarly to engage with the target protein, often forming salt bridges with acidic residues like aspartate or glutamate in the active site.
-
GPCR Ligands: The basic nitrogen in the side chain is a common feature in ligands for G-protein coupled receptors (GPCRs), where it can interact with key anionic residues to confer binding affinity.
-
Neuroscience Research: Chiral pyrrolidines are integral to compounds targeting the central nervous system. This building block can be incorporated into molecules designed to modulate neurotransmitter systems.[6]
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the compound. The following information is based on data for analogous and related chemicals.
-
Hazard Identification: The free base of related aminopyrrolidines can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[8] It may also cause an allergic skin reaction.[8]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11]
Conclusion
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex, biologically active molecules. This guide has provided a technical foundation for its synthesis, characterization, and application, underscoring its importance for professionals in drug discovery and development.
References
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- Chem-Impex. (n.d.). (S)-1-Boc-3-(aminomethyl)pyrrolidine.
- AK Scientific, Inc. (n.d.). (S)-3-(Boc-amino)
- Fisher Scientific. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)pyrrolidine.
- Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of (S)-3-Acetyl-1-Boc-pyrrolidine Reaction Outcomes.
- Benchchem. (2025). A Technical Guide to (S)
- PubChem. (n.d.). (R)-1-Boc-3-(dimethylamino)pyrrolidine.
- Chem-Impex. (n.d.). 1-Boc-3-formyl-pyrrolidine.
- Benchchem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
- Benchchem. (2025).
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